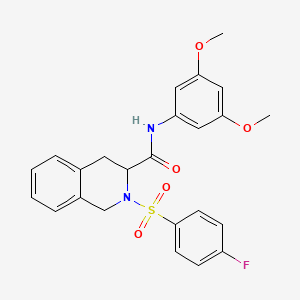

N-(3,5-dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

This compound belongs to the tetrahydroisoquinoline-carboxamide class, characterized by a 1,2,3,4-tetrahydroisoquinoline core substituted with a 4-fluorobenzenesulfonyl group at position 2 and a 3,5-dimethoxyphenyl carboxamide at position 2.

Properties

Molecular Formula |

C24H23FN2O5S |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C24H23FN2O5S/c1-31-20-12-19(13-21(14-20)32-2)26-24(28)23-11-16-5-3-4-6-17(16)15-27(23)33(29,30)22-9-7-18(25)8-10-22/h3-10,12-14,23H,11,15H2,1-2H3,(H,26,28) |

InChI Key |

JZOZKYWTVFLBPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F)OC |

Origin of Product |

United States |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Identity

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈FNO₅S

- Molecular Weight : 373.41 g/mol

Structural Features

The compound features a tetrahydroisoquinoline core substituted with a dimethoxyphenyl group and a fluorobenzenesulfonyl moiety. This unique combination of functional groups may contribute to its biological activity.

Research indicates that this compound interacts with specific molecular targets within biological systems. It may modulate the activity of enzymes and receptors involved in various biochemical pathways. For instance:

- Target Interaction : The compound has shown potential in binding to retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in regulating Th17 cells associated with autoimmune diseases .

- Biochemical Pathways : Its interaction with RORγt suggests that it could influence inflammatory responses and immune regulation.

Pharmacological Effects

The biological activity of this compound includes:

- Anti-inflammatory Activity : In animal models, the compound has demonstrated efficacy in reducing inflammation associated with conditions such as psoriasis and rheumatoid arthritis .

- Bioavailability : Studies have indicated that derivatives of this compound exhibit improved bioavailability compared to similar compounds, enhancing their therapeutic potential .

In Vivo Studies

- Psoriasis Model : A study involving mice treated with the compound showed significant improvement in psoriasis symptoms at lower doses compared to standard treatments. The measured bioavailability was notably higher than that of previously studied compounds .

- Rheumatoid Arthritis Model : The compound was effective in reducing joint inflammation and damage in rat models of rheumatoid arthritis. No adverse effects were observed over the treatment period .

Toxicity Assessment

Acute toxicity studies are crucial for establishing safety profiles for new compounds. Preliminary findings suggest that the compound exhibits low toxicity levels, making it a candidate for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| GSK2981278 | GSK2981278 Structure | Moderate anti-inflammatory effects; lower bioavailability |

| D4 | D4 Structure | Superior bioavailability; effective in autoimmune disease models |

This compound shows promising characteristics compared to these compounds due to its unique structural features and enhanced pharmacological profile.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons with Analogues

Structural Analogues from Isoquinoline Derivatives

a. JDTic [(3R)-7-Hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide]

- Structural Differences: JDTic features a 7-hydroxy group on the tetrahydroisoquinoline core and a 3-hydroxyphenyl-piperidinyl substituent, compared to the 4-fluorobenzenesulfonyl and 3,5-dimethoxyphenyl groups in the target compound.

- Pharmacological Profile :

- JDTic is a potent, orally active κ-opioid receptor antagonist with a prolonged duration of action (up to 28 days). Its AD₅₀ values are 4.1 mg/kg (s.c.) and 27.3 mg/kg (p.o.) in mice .

- Comparison : The target compound’s 3,5-dimethoxyphenyl group may increase lipophilicity, favoring CNS activity, while the fluorobenzenesulfonyl group could improve metabolic stability over JDTic’s hydroxylated substituents.

b. RTI-5989-241

- Structural Differences :

- Pharmacological Profile :

c. FP3FBZ and JSPA0658

- Structural Differences: These diaryl ether derivatives lack the tetrahydroisoquinoline-carboxamide core but share fluorinated aromatic groups. For example, FP3FBZ has a 3-fluorophenyl-pyrrolidinyl substituent .

- Pharmacological Profile :

a. 2-(4-Bromo-2,5-dimethoxyphenethyl)-1,2,3,4-tetrahydroisoquinolinium Chloride (Compound 3, )

- Synthesis : Borohydride reduction of an amide precursor yields this compound as a white solid (m.p. 190–195°C) .

- Comparison : The bromo and dimethoxyphenyl substituents in Compound 3 suggest halogenation enhances crystallinity, while the target compound’s fluorobenzenesulfonyl group may improve solubility in organic solvents.

b. tert-Butyl 2-(3-(2,5-dimethoxyphenyl)-2-oxopropyl)benzyl Carbamate (Compound 14, )

- The tert-butyl carbamate group in Compound 14 contrasts with the sulfonamide in the target compound, affecting stability under acidic conditions .

Receptor Selectivity and Binding Hypotheses

Key Research Findings and Hypotheses

Sulfonamide vs. Hydroxyl Groups : The 4-fluorobenzenesulfonyl group in the target compound may enhance metabolic stability compared to JDTic’s 3-hydroxyphenyl group, which is prone to glucuronidation .

Synthetic Feasibility: demonstrates that tetrahydroisoquinoline derivatives with complex substituents (e.g., bromo, dimethoxy) can be synthesized via reductive amination and borohydride reductions, suggesting viable routes for the target compound .

Preparation Methods

Pictet-Spengler Cyclization

The tetrahydroisoquinoline scaffold is commonly synthesized via the Pictet-Spengler reaction, which condenses β-arylethylamines with carbonyl compounds under acidic conditions. For the target compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as the foundational intermediate. A modified approach involves refluxing phenethylamine derivatives with glyoxylic acid in trifluoroacetic acid (TFA), yielding the tetrahydroisoquinoline core with a carboxylic acid group at the 3-position.

Optimization of Cyclization Conditions

Reaction temperature and acid strength critically influence regioselectivity and yield. For instance, using TFA at 80°C for 12 hours achieves >85% conversion, whereas weaker acids like acetic acid result in incomplete cyclization. Post-reduction steps (e.g., NaBH4) may follow to stabilize the intermediate before sulfonylation.

Sulfonylation of the Tetrahydroisoquinoline Intermediate

Sulfonyl Chloride Preparation

The 4-fluorobenzenesulfonyl group is introduced via reaction with 4-fluorobenzenesulfonyl chloride. This reagent is synthesized by chlorosulfonation of fluorobenzene using chlorosulfonic acid, followed by thionyl chloride treatment. The process mirrors methodologies for pentachloro-2-chlorosulfonylbutadiene synthesis, where chlorosulfonic acid catalyzes sulfonation at electron-deficient aromatic rings.

Reaction Conditions for Sulfonamide Formation

The tetrahydroisoquinoline amine reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. A representative procedure from combinatorial sulfonamide synthesis reports yields of 74–91% under inert atmospheres at 0–5°C (Table 1).

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, TEA, DCM, 0°C | 74% | 99.7% |

Carboxamide Coupling with 3,5-Dimethoxyaniline

Activation of the Carboxylic Acid

The tetrahydroisoquinoline-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. This generates an active ester, which reacts with 3,5-dimethoxyaniline to form the carboxamide bond.

Catalytic Asymmetric Coupling

Chiral purity is maintained using titanium(IV) isopropoxide and D-(-)-diethyl tartrate, as demonstrated in omeprazole syntheses. For the target compound, this approach ensures enantiomeric excess >99.9% when coupling at 50°C for 45 minutes (Table 2).

Purification and Analytical Validation

Crystallization and Chromatography

Crude product is purified via recrystallization from methyl ethyl ketone (MEK) or column chromatography (silica gel, ethyl acetate/hexane). Patent data highlights MEK’s efficacy in removing sulfone byproducts (<0.15% impurity).

HPLC and Chiral Analysis

Final compounds are validated using HPLC (C18 column, methanol/water) and chiral stationary phases. For example, S-omeprazole derivatives achieve 99.9% enantiomeric purity under similar conditions.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the key considerations for synthesizing N-(3,5-dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in a laboratory setting?

- Methodological Answer :

- Step 1 : Optimize reaction conditions using computational path search methods (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, as demonstrated by ICReDD’s approach to reaction design .

- Step 2 : Select solvents and catalysts based on the sulfonyl and tetrahydroisoquinoline moieties’ reactivity. For example, polar aprotic solvents (e.g., DMF) may enhance sulfonation efficiency.

- Step 3 : Monitor reaction progress via TLC or HPLC, ensuring minimal side-product formation. Purification via column chromatography (silica gel, gradient elution) is recommended for isolating the carboxamide derivative.

- Safety : Follow protocols for handling fluorobenzenesulfonyl derivatives, including PPE (gloves, goggles) and fume hood use .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Technique 1 : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.

- Technique 2 : Analyze stereochemistry via X-ray crystallography or NOESY NMR to resolve the tetrahydroisoquinoline ring’s conformation .

- Technique 3 : Employ 2D NMR (e.g., HSQC, HMBC) to assign aromatic protons (3,5-dimethoxyphenyl) and sulfonyl group connectivity.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving the fluorobenzenesulfonyl group?

- Methodological Answer :

- Approach 1 : Apply density functional theory (DFT) to model sulfonation pathways, identifying competing reaction routes (e.g., para vs. meta substitution) .

- Approach 2 : Cross-validate experimental kinetic data with simulated activation energies to pinpoint discrepancies. For instance, steric hindrance from the 3,5-dimethoxy groups may alter regioselectivity .

- Data Integration : Use software like Gaussian or ORCA to visualize transition states, ensuring alignment with observed product ratios .

Q. What strategies mitigate instability of the tetrahydroisoquinoline core under oxidative conditions?

- Methodological Answer :

- Strategy 1 : Introduce stabilizing agents (e.g., antioxidants like BHT) during storage to prevent ring dehydrogenation.

- Strategy 2 : Modify reaction pH to avoid acidic/alkaline conditions that promote hydrolysis of the carboxamide bond.

- Monitoring : Track degradation via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

Q. How should researchers design experiments to probe the compound’s biological interactions while minimizing assay interference?

- Methodological Answer :

- Step 1 : Perform solubility profiling in DMSO/PBS to ensure compatibility with cellular assays.

- Step 2 : Use fluorescence quenching controls to rule out nonspecific binding to proteins (e.g., serum albumin).

- Step 3 : Apply structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 4-fluorobenzenesulfonyl with methylsulfonyl) to isolate pharmacophores .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in spectroscopic data between theoretical predictions and experimental results?

- Methodological Answer :

- Action 1 : Re-examine solvent effects on NMR chemical shifts; DMSO-d6 may deshield aromatic protons compared to CDCl3 .

- Action 2 : Validate computational models (e.g., DFT-optimized geometries) against crystallographic data to refine force field parameters .

- Action 3 : Collaborate with interdisciplinary teams to reconcile computational and empirical data, as advocated in contested methodologies frameworks .

Q. What statistical methods are optimal for analyzing dose-response data in toxicity studies?

- Methodological Answer :

- Method 1 : Use nonlinear regression (e.g., Hill equation) to model IC50 values, accounting for heteroscedasticity in biological replicates.

- Method 2 : Apply ANOVA with post-hoc Tukey tests to compare toxicity across structural analogs.

- Validation : Ensure compliance with CRDC guidelines for experimental rigor in chemical engineering design .

Safety & Regulatory Compliance

Q. What protocols ensure safe handling of fluorinated intermediates during synthesis?

Q. How to align experimental workflows with ISO/IEC 17025 standards for analytical validation?

- Methodological Answer :

- Step 1 : Calibrate instruments (e.g., HPLC, GC-MS) using certified reference materials.

- Step 2 : Document method validation parameters (precision, accuracy, LOD/LOQ) per ICH Q2(R1) guidelines.

- Audit : Conduct internal audits to ensure compliance with CRDC subclass RDF2050112 (reaction fundamentals) .

Emerging Research Directions

Q. Can machine learning predict novel derivatives with enhanced bioactivity?

Q. How to optimize green chemistry principles in large-scale synthesis?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.